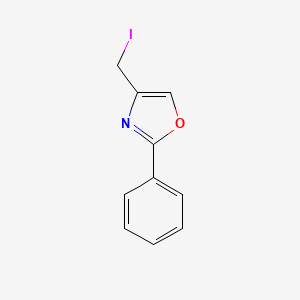
4-(Iodomethyl)-2-phenyloxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-2-phenyloxazole is an organic compound that belongs to the oxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of an iodomethyl group and a phenyl group attached to the oxazole ring makes this compound particularly interesting for various chemical applications. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Iodomethyl)-2-phenyloxazole typically involves the iodination of a precursor compound. One common method is the reaction of 2-phenyloxazole with iodomethane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of a hydrogen atom with an iodomethyl group.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-(Iodomethyl)-2-phenyloxazole undergoes various types of chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The compound can undergo reduction reactions to remove the iodine atom, forming a methyl group.
Common Reagents and Conditions:
Oxidation: Sodium periodate, manganese dioxide, periodic acid in vanadium pentoxide.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Oxidation: Aldehydes and ketones.
Substitution: Various substituted oxazoles.
Reduction: Methyl-substituted oxazoles.
Scientific Research Applications
4-(Iodomethyl)-2-phenyloxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Iodomethyl)-2-phenyloxazole depends on the specific chemical reactions it undergoes. In oxidation reactions, the iodomethyl group is converted to a carbonyl group, which can then participate in further chemical transformations. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- 4-(Chloromethyl)-2-phenyloxazole
- 4-(Bromomethyl)-2-phenyloxazole
- 4-(Methyl)-2-phenyloxazole
Comparison: 4-(Iodomethyl)-2-phenyloxazole is unique due to the presence of the iodomethyl group, which is more reactive than the chloromethyl or bromomethyl groups. This increased reactivity makes it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Properties
CAS No. |
33162-08-2 |
|---|---|
Molecular Formula |
C10H8INO |
Molecular Weight |
285.08 g/mol |
IUPAC Name |
4-(iodomethyl)-2-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H8INO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
AUXXYEOGNXWTJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



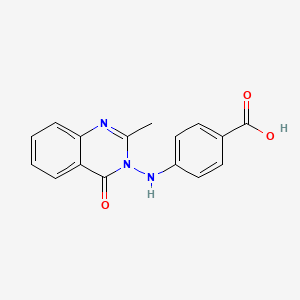



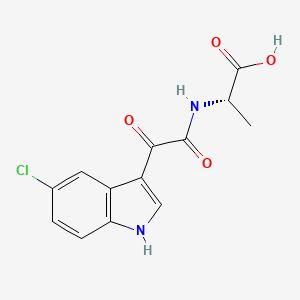
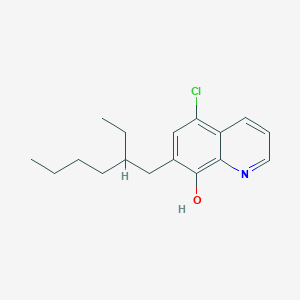
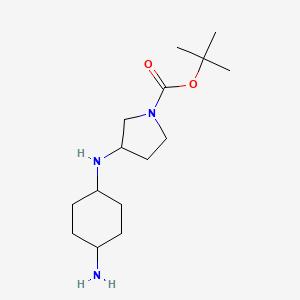
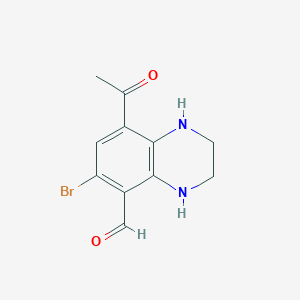

![4-(4-Methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11839247.png)
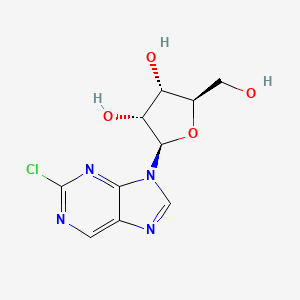
![4-Hydroxy-3-phenyl-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B11839251.png)

